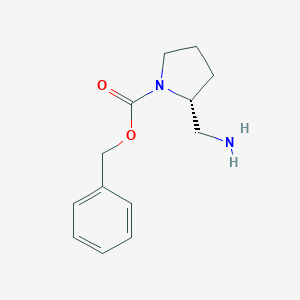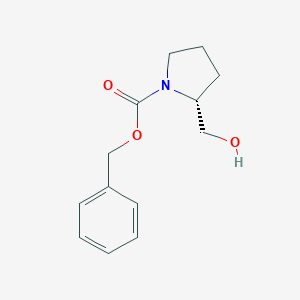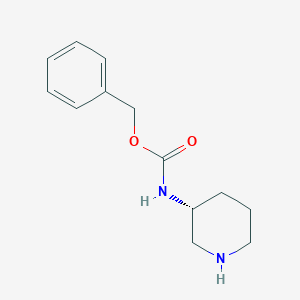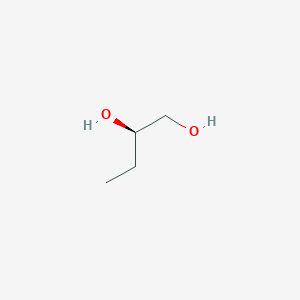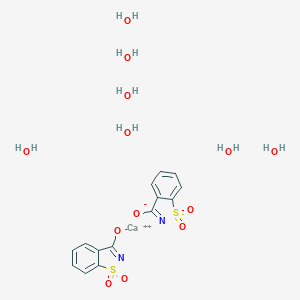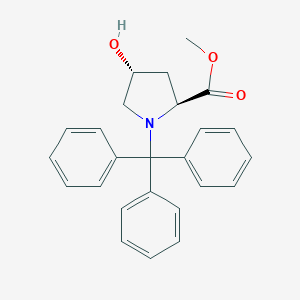
(S)-1-(吡啶-4-基)乙醇
描述
(S)-1-(Pyridin-4-yl)ethanol is a chiral compound that is of interest due to its potential applications in various chemical reactions and as a building block in the synthesis of pharmaceuticals. While the provided papers do not directly discuss (S)-1-(Pyridin-4-yl)ethanol, they do provide insights into related compounds and their reactivity, which can be informative for understanding the properties and reactivity of (S)-1-(Pyridin-4-yl)ethanol.
Synthesis Analysis
The synthesis of related chiral pyridinyl ethanol compounds can be achieved through kinetic resolution, as demonstrated in the preparation of (R)-2-chloro-1-(pyridin-3-yl)ethanol using Candida antarctica SP435-L lipase . This method showcases the potential for enzymatic resolution to obtain enantiomerically pure compounds, which could be applied to the synthesis of (S)-1-(Pyridin-4-yl)ethanol.
Molecular Structure Analysis
The molecular structure of (S)-1-(Pyridin-4-yl)ethanol would consist of a pyridine ring attached to an ethanol moiety. The position of the substituents on the pyridine ring can significantly affect the compound's reactivity and physical properties. The stereochemistry at the chiral center is crucial for the compound's application in enantioselective synthesis.
Chemical Reactions Analysis
The reactivity of pyridinyl compounds in nucleophilic substitution reactions can be inferred from the kinetics and mechanism of the pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates . The study suggests that the reactions proceed through a zwitterionic tetrahedral intermediate, and the rate of reaction can be influenced by the basicity of the pyridine and the electron-withdrawing or -donating nature of substituents on the thiobenzoate.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (S)-1-(Pyridin-4-yl)ethanol are not provided in the papers, the properties of similar compounds can be indicative. The solubility, boiling point, and melting point of (S)-1-(Pyridin-4-yl)ethanol would be influenced by the presence of the pyridine ring and the ethanol group. The compound's chiral nature would also affect its optical properties, such as specific rotation.
科学研究应用
在高分子化学中的保护基
(S)-1-(吡啶-4-基)乙醇,在其相关形式2-(吡啶-2-基)乙醇下,已被用作高分子化学中羧酸的保护基。它提供了选择性去除选项,可以在碱性条件下化学去除或热力去除,并且在酸性条件下稳定。这一特性使其在聚合过程中特别有价值(Elladiou & Patrickios, 2012)。
化酶合成
在化酶合成领域,(S)-1-(吡啶-4-基)乙醇的衍生物已被制备并用于β3-肾上腺素受体激动剂的生产。这展示了它在促进生物活性化合物合成中的作用(Perrone et al., 2006)。
水氧化催化剂
对用于水氧化的Ru配合物的研究显示了类似(S)-1-(吡啶-4-基)乙醇的吡啶衍生物作为复合结构的一部分。这些研究有助于开发在能量转换过程中至关重要的催化剂(Zong & Thummel, 2005)。
表面化学
该化合物已参与金表面上自组装单分子膜的研究。这些应用对表面化学至关重要,特别是对传感器和电子设备的发展(Silien et al., 2009)。
汞检测
(S)-1-(吡啶-4-基)乙醇的衍生物已被用于制备检测汞(II)离子的比色化学传感器。这种应用在环境监测和公共卫生方面具有重要意义(Pan et al., 2015)。
无机化学中的络合
该化合物已成为无机化学中络合研究的一部分,特别涉及铜(II)和镉(II)离子。这些研究有助于我们理解金属配体相互作用,这在配位化学领域是基础性的(Mardani et al., 2019)。
一锅法合成
在合成化学中,(S)-1-(吡啶-4-基)乙醇已被用于一锅法合成过程,展示了它在促进高效化学合成中的实用性(Magadum & Yadav, 2017)。
安全和危害
属性
IUPAC Name |
(1S)-1-pyridin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOAMIOKNARIMR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Pyridin-4-yl)ethanol | |
CAS RN |
54656-96-1 | |
| Record name | (S)-(-)-alpha -Methyl-4-pyridinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

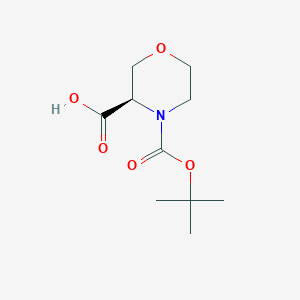
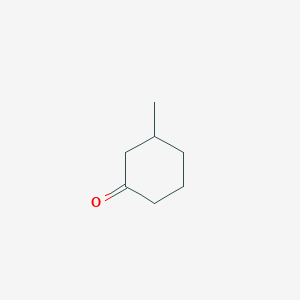
![(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B152370.png)



